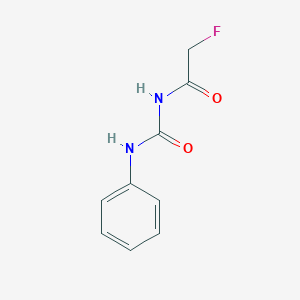

Urea, 1-(fluoroacetyl)-3-phenyl-

Description

Contextualizing Urea (B33335), 1-(fluoroacetyl)-3-phenyl- within the Broader Landscape of Substituted Urea Derivatives

Urea, 1-(fluoroacetyl)-3-phenyl- is an unsymmetrical N,N'-disubstituted urea derivative. This class of compounds is characterized by a central carbonyl group bonded to two different nitrogen atoms, which are in turn connected to various substituents. The defining feature of the urea functional group is its ability to act as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.gov This allows urea derivatives to form strong and specific interactions with a multitude of biological macromolecules, such as enzymes and receptors, making them a "privileged scaffold" in medicinal chemistry. nih.gov

The structure of Urea, 1-(fluoroacetyl)-3-phenyl- is notable for its specific substituents: a phenyl group on one nitrogen and a fluoroacetyl group on the other.

Phenylurea Moiety : The phenylurea structure is a common feature in many biologically active compounds, particularly as a core element in a class of anticancer drugs known as kinase inhibitors. nih.govfrontiersin.org

N-Acylurea Moiety : The presence of the fluoroacetyl group categorizes the compound as an N-acylurea. N-acylureas are recognized for a wide spectrum of biological activities, including anticonvulsant and anticancer effects. reading.ac.uk The reactivity of this group can be crucial for its mechanism of action.

The specific combination of these two moieties in one molecule makes Urea, 1-(fluoroacetyl)-3-phenyl- a subject of interest for exploring novel biological activities that may arise from the synergistic or unique properties of its constituent parts.

Rationale for Academic Research on Urea, 1-(fluoroacetyl)-3-phenyl- and its Related Analogs

Academic research into compounds like Urea, 1-(fluoroacetyl)-3-phenyl- is driven by the quest for new therapeutic agents with improved efficacy and novel mechanisms of action. The rationale for investigating this specific molecule and its analogs is multifaceted.

Exploring Structure-Activity Relationships (SAR): Research on analogs of this compound aims to build a comprehensive understanding of how small structural modifications influence biological activity. For instance, studies on N-acyl thiourea (B124793) derivatives have shown that altering the heterocyclic rings attached to the urea core can significantly impact their anti-biofilm and antioxidant properties. mdpi.com Similarly, research on other phenylurea derivatives has demonstrated that substitutions on the phenyl ring are critical for their potency as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. frontiersin.orgnih.gov

Leveraging Fluorine Chemistry: The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance a drug's properties. nih.gov Fluorine's high electronegativity can alter a molecule's pKa, metabolic stability, and binding affinity to its target. nih.govscispace.com The fluoroacetyl group in Urea, 1-(fluoroacetyl)-3-phenyl- is an inductively electron-withdrawing group, which can activate the adjacent carbonyl group for nucleophilic attack, a key feature for inhibitors that form covalent bonds with their target enzymes. nih.gov Research into fluoroacetyl-containing molecules helps to understand how this specific fluorinated group can be used to create more selective and potent drugs. nih.gov

Targeting Diverse Biological Pathways: The phenylurea scaffold is present in numerous approved drugs that target a wide array of diseases. mdpi.com Analogs have been investigated for a vast range of applications, including:

Anticancer Agents: Many phenylurea derivatives are potent kinase inhibitors. nih.govresearchgate.net

Antimicrobial Agents: Some urea derivatives show promise as inhibitors of bacterial enzymes essential for fatty acid biosynthesis.

Metabolic Disease Modulators: Phenyl-urea derivatives have been designed to simultaneously activate glucokinase (GK) and peroxisome proliferator-activated receptor γ (PPARγ), targets relevant to diabetes. researchgate.net

By synthesizing and evaluating Urea, 1-(fluoroacetyl)-3-phenyl- and its analogs, researchers can explore the potential for creating novel inhibitors for these and other important biological targets.

Historical Trajectories and Foundational Contributions of Urea Derivatives in Medicinal Chemistry

The journey of urea from a simple organic molecule to a pillar of medicinal chemistry is a story of scientific discovery spanning nearly two centuries.

The synthesis of urea by Friedrich Wöhler in 1828 is widely considered the birth of modern organic chemistry, as it was the first time an organic compound was synthesized from inorganic starting materials. However, it took nearly a century for the therapeutic potential of urea derivatives to be realized.

A pivotal moment came with the development of Suramin by Bayer in the early 20th century. nih.gov In an effort to create colorless analogs of active trypanocidal dyes, researchers replaced azo-linkers with amido and ureyl groups. This led to the discovery of Suramin, the first urea-based drug, which became an effective treatment for sleeping sickness. nih.gov

Following this breakthrough, the utility of the urea scaffold expanded significantly. The table below highlights some of the key milestones in the application of urea derivatives in medicine.

| Compound Class/Drug | Therapeutic Area | Significance |

| Suramin | Anti-parasitic | The first urea-containing drug, developed for sleeping sickness. nih.gov |

| Barbiturates | Sedatives/Hypnotics | Formed from the reaction of urea and malonic acid, discovered in 1864. |

| Glibenclamide (Glyburide) | Anti-diabetic | A potent sulfonylurea drug for treating type II diabetes. nih.gov |

| Diaryl Ureas (e.g., Sorafenib) | Oncology | A major class of kinase inhibitors for cancer treatment, emerging in the 21st century. frontiersin.org |

The development of numerous urea-based drugs for cancer, diabetes, and infectious diseases throughout the 20th and 21st centuries has solidified the urea moiety as a privileged structure in drug discovery. nih.gov This rich history provides the foundation and impetus for ongoing research into novel derivatives like Urea, 1-(fluoroacetyl)-3-phenyl-.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1737-17-3 |

|---|---|

Molecular Formula |

C9H9FN2O2 |

Molecular Weight |

196.18 g/mol |

IUPAC Name |

2-fluoro-N-(phenylcarbamoyl)acetamide |

InChI |

InChI=1S/C9H9FN2O2/c10-6-8(13)12-9(14)11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12,13,14) |

InChI Key |

WKZDHMCNRYQPHR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)NC(=O)CF |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC(=O)CF |

Other CAS No. |

1737-17-3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Urea, 1 Fluoroacetyl 3 Phenyl

Established Synthetic Pathways for 1-(Fluoroacetyl)-3-phenylurea

The traditional and most direct methods for synthesizing 1-(fluoroacetyl)-3-phenylurea are foundational to its production. These pathways are characterized by their straightforward reaction mechanisms.

Synthesis via Fluoroacetyl Chloride and Phenylurea Reaction

A primary and well-established method for synthesizing 1-(fluoroacetyl)-3-phenylurea involves the reaction of fluoroacetyl chloride with phenylurea. iglobaljournal.com In this nucleophilic acyl substitution reaction, the lone pair of electrons on the nitrogen atom of phenylurea attacks the electrophilic carbonyl carbon of fluoroacetyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the N-acylurea. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

In a representative procedure, phenylurea is dissolved in a suitable solvent, such as ethyl methyl ketone. iglobaljournal.com A solution of chloroacetyl chloride in the same solvent is then added dropwise, along with a saturated solution of a base like sodium carbonate. iglobaljournal.com The base serves to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

Analysis of Reaction Conditions and Optimizations for Yield and Purity

The efficiency of the synthesis of 1-(fluoroacetyl)-3-phenylurea and its analogs is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, and the nature of the reactants and catalysts.

For instance, in the synthesis of N-substituted ureas, the reaction of an amine with potassium isocyanate can be performed in water without the need for an organic co-solvent, offering a greener and more practical approach. rsc.orgrsc.org The use of hydrochloric acid can activate the potassium cyanate. rsc.orgrsc.org The progress of such reactions can be monitored using techniques like thin-layer chromatography. iglobaljournal.com

Optimizing these conditions is crucial for maximizing the yield and ensuring the high purity of the final product, often minimizing the need for extensive purification steps like column chromatography. iglobaljournal.comthieme-connect.com

Advanced Synthetic Strategies for 1-(Fluoroacetyl)-3-phenylurea Analogs and Derivatives

Modern synthetic chemistry offers a range of sophisticated techniques for the preparation of urea (B33335) derivatives, providing access to a wide array of analogs and derivatives of 1-(fluoroacetyl)-3-phenylurea. These methods often employ safer reagents and offer greater versatility.

Application of Phosgene (B1210022) Equivalents in Urea Backbone Formation

Due to the high toxicity of phosgene, significant research has focused on developing safer alternatives, known as phosgene equivalents, for the synthesis of ureas. rsc.orgresearchgate.netsigmaaldrich.com These reagents can be stored and handled with fewer special precautions. rsc.orgresearchgate.net

| Phosgene Equivalent | Examples |

| Carbonates | Bis(4-nitrophenyl)carbonate, Di-tert-butyl dicarbonate, Disuccinimidyl carbonate rsc.orgresearchgate.netsigmaaldrich.com |

| Imidazole Derivatives | 1,1'-Carbonyldiimidazole rsc.orgresearchgate.net |

| Other | Triphosgene, S,S-Dimethyldithiocarbonate, Trihaloacetylchlorides rsc.orgresearchgate.net |

These substitutes react with amines to form the urea backbone, providing a safer and often more convenient route to substituted ureas. rsc.orgresearchgate.net

Exploration of Isocyanate-Amine Coupling Reactions

The reaction between an isocyanate and an amine is a cornerstone of urea synthesis. rsc.orgbeilstein-journals.org This method is highly versatile, allowing for the preparation of a wide range of N,N'-disubstituted ureas. beilstein-journals.org A general procedure involves dissolving the appropriate isocyanate in a solvent like tetrahydrofuran (B95107) and then adding the amine. nih.gov The reaction is typically stirred at room temperature until completion. nih.gov

Isocyanates themselves can be generated in situ from various precursors, such as primary amides via the Hofmann rearrangement, to avoid handling these potentially hazardous intermediates directly. thieme-connect.comorganic-chemistry.org This in situ generation allows for a one-pot synthesis of ureas from readily available starting materials. thieme-connect.com Microwave-assisted synthesis has also been employed to accelerate the Staudinger–aza-Wittig reaction for the efficient production of isocyanates and subsequent urea derivatives. beilstein-journals.org

Modern Carbonylation Techniques for Urea Synthesis

Recent advancements in synthetic methodology have introduced innovative carbonylation techniques that utilize carbon monoxide (CO) or carbon dioxide (CO2) as the carbonyl source, offering more environmentally friendly pathways to ureas. rsc.org These methods often rely on catalytic processes to achieve high yields and selectivity. rsc.org

Catalytic carbonylation of amines using CO in the presence of a catalyst can produce ureas efficiently. researchgate.net Similarly, the direct carbonylation of amines with CO2 presents a green and safe alternative, although it may require specific catalytic systems to proceed effectively. ionike.com These modern techniques represent a significant step towards more sustainable and atom-economical syntheses of urea derivatives. google.commdpi.com

Investigating Alternative Coupling Reagents and Conditions.

The synthesis of N-acylureas, such as 1-(fluoroacetyl)-3-phenylurea, can be envisioned through the coupling of fluoroacetic acid and phenylurea, or via the reaction of phenyl isocyanate with fluoroacetamide. However, a more common and versatile approach involves the use of coupling reagents to facilitate the formation of the amide bond from fluoroacetic acid and phenylurea. The choice of coupling reagent and reaction conditions is critical to optimize yield, minimize side reactions, and ensure compatibility with the fluoroacetyl moiety.

A primary challenge in carbodiimide-mediated couplings is the rearrangement of the reactive O-acylisourea intermediate to a stable and unreactive N-acylurea, which terminates the desired reaction sequence. uniurb.itias.ac.inpeptide.com The use of additives can suppress this side reaction. peptide.com

Below is a table summarizing various classes of coupling reagents that could be employed for the synthesis of 1-(fluoroacetyl)-3-phenylurea, along with their general characteristics.

| Coupling Reagent Class | Examples | Activating Agent | Common By-products | Key Considerations |

| Carbodiimides | DCC, DIC, EDC peptide.compeptide.com | Forms O-acylisourea intermediate | Substituted ureas (e.g., DCU, DIU) peptide.com | Prone to N-acylurea formation; additives like HOBt or Oxyma Pure are often required to improve efficiency and reduce racemization. peptide.combachem.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP peptide.comuni-kiel.de | Forms activated esters (e.g., OBt, OAt esters) | Hexamethylphosphoramide (HMPA) for BOP | Highly efficient, even for sterically hindered couplings; some by-products can be toxic. uni-kiel.de |

| Uronium/Aminium Salts | HBTU, TBTU, HATU, COMU peptide.combachem.com | Forms activated esters (e.g., OBt, OAt esters) | Tetramethylurea | Fast reaction times and high yields; can cause guanidinylation of free amines as a side reaction. uniurb.it |

| Hypervalent Iodine Reagents | PhI(OAc)₂ | Mediates coupling of amides and amines | - | Offers a metal-free alternative under mild conditions. mdpi.com |

Stereoselective Synthesis Approaches for Chiral Urea Derivatives.

The introduction of chirality into urea derivatives is of significant interest in medicinal chemistry. For a molecule like 1-(fluoroacetyl)-3-phenylurea, stereocenters could be introduced by using chiral starting materials or through the use of chiral catalysts.

One common strategy for synthesizing chiral ureas is the reaction of a chiral amine with an isocyanate. researchgate.net In the context of our target molecule, if a chiral derivative of phenylamine were used, a stereoselective synthesis could be achieved.

Alternatively, the development of organocatalysis has provided powerful tools for the enantioselective synthesis of complex molecules. Chiral thioureas, for instance, are effective hydrogen-bond donors that can activate substrates and control the stereochemical outcome of a reaction. nih.govnih.gov A hypothetical enantioselective synthesis of a chiral derivative of 1-(fluoroacetyl)-3-phenylurea could involve a chiral catalyst that facilitates the selective addition to a prochiral substrate. For example, a chiral phosphoric acid could catalyze the condensation of a glyoxal (B1671930) with a urea to produce enantiomerically enriched hydantoins, which are cyclic urea derivatives. rsc.org

Chemical Reactivity and Derivatization Studies of Urea, 1-(fluoroacetyl)-3-phenyl- Scaffold.

The chemical scaffold of 1-(fluoroacetyl)-3-phenylurea offers several sites for structural modification, which is a key strategy in drug discovery for optimizing biological activity and physicochemical properties. These sites include the fluoroacetyl moiety, the phenyl ring, and the urea bridge.

Modifications of the Fluoroacetyl Moiety for Structural Diversification.

The fluoroacetyl group presents unique opportunities for derivatization. The fluorine atom, while generally unreactive to nucleophilic substitution on an aliphatic chain, can influence the reactivity of the adjacent carbonyl group. The electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles.

Potential modifications could include:

Reduction of the carbonyl group: The ketone could be reduced to a secondary alcohol, introducing a new chiral center.

Reactions with organometallic reagents: Grignard or organolithium reagents could add to the carbonyl, leading to tertiary alcohols.

Wittig-type reactions: Conversion of the carbonyl to an alkene is another possibility for structural diversification.

Furthermore, the acidity of the α-proton is increased by the adjacent fluorine and carbonyl group, potentially allowing for enolate formation and subsequent alkylation or other reactions at this position.

Substitutions and Derivatizations on the Phenyl Ring.

The phenyl ring of the 1-(fluoroacetyl)-3-phenylurea scaffold is susceptible to electrophilic aromatic substitution. The ureido group (-NH-CO-NH-R) is generally considered an ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom attached to the ring, which can be delocalized into the aromatic system.

Typical electrophilic substitution reactions that could be performed on the phenyl ring include:

Halogenation: Introduction of bromine or chlorine atoms.

Nitration: Introduction of a nitro group, which can be further reduced to an amino group.

Sulfonation: Introduction of a sulfonic acid group.

Friedel-Crafts acylation or alkylation: Introduction of acyl or alkyl groups.

Transformations and Functionalization of the Urea Bridge.

The urea bridge itself can be a target for chemical modification. The N-H protons of the urea are weakly acidic and can be deprotonated by a strong base, allowing for alkylation or acylation at the nitrogen atoms. nih.gov

The urea moiety can also undergo hydrolysis, typically under acidic or basic conditions, to yield phenylamine, fluoroacetamide, ammonia (B1221849), and carbon dioxide. rsc.org The stability of the urea bond is an important consideration in the design of urea-containing compounds.

Furthermore, the urea functionality can serve as a precursor for the synthesis of various heterocyclic compounds. Depending on the reaction conditions and reagents, it is conceivable that the 1-(fluoroacetyl)-3-phenylurea scaffold could be used to construct more complex ring systems.

Characterization of Reaction Intermediates and By-products.

The synthesis of 1-(fluoroacetyl)-3-phenylurea is likely to involve several reactive intermediates and the potential for by-product formation. For instance, in a carbodiimide-mediated coupling of fluoroacetic acid and phenylurea, the key intermediate is the O-acylisourea. ias.ac.inpeptide.com This species is highly reactive and can either react with phenylurea to form the desired product or rearrange to the N-acylurea by-product. ias.ac.inpeptide.com

If the synthesis proceeds via the reaction of phenyl isocyanate with fluoroacetamide, the isocyanate itself would be a key intermediate. Isocyanates are reactive electrophiles that are sensitive to moisture.

The characterization of these transient species and any resulting by-products would typically be performed using a combination of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to elucidate their structures and understand the reaction mechanism. reading.ac.uk

Structure Activity Relationship Sar Investigations of Urea, 1 Fluoroacetyl 3 Phenyl and Its Analogs

Design Principles for Modulating Biological Activities within Urea (B33335) Derivatives.

The biological profile of urea-based compounds can be finely tuned through strategic chemical modifications. The potency, selectivity, and pharmacokinetic properties are highly dependent on the nature of the substituents attached to the core urea moiety. researchgate.netresearchgate.net

The introduction of an N-acyl group, such as a fluoroacetyl group, onto a urea nitrogen atom significantly alters the molecule's electronic and steric properties. The reaction of carboxylic acids with carbodiimides can lead to the formation of an O-acyl isourea intermediate, which can then rearrange through an O→N acyl migration to form a stable N-acylurea. ias.ac.in

The fluoroacetyl group, in particular, introduces several key features:

Electron Withdrawal: The high electronegativity of the fluorine atoms makes the fluoroacetyl group a strong electron-withdrawing group. This electronic pull affects the adjacent urea, modifying the hydrogen bond donating and accepting capabilities of the NH and carbonyl groups, respectively. This can lead to altered binding affinities with target proteins.

Metabolic Stability: Fluorine substitution is a common strategy in medicinal chemistry to block sites of metabolism. Introducing a fluoroacetyl group can enhance the metabolic stability of the compound, potentially leading to improved pharmacokinetic profiles, such as a longer half-life, when compared to non-fluorinated analogs. nih.gov

Modifications to the phenyl ring in 3-phenyl-urea derivatives are a critical aspect of SAR studies, directly influencing potency and selectivity. The position and electronic nature of the substituent are paramount.

Research on phenyl urea derivatives as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has shown that substitutions on the phenyl ring are crucial for binding activity. nih.gov

Positional Importance: Unsubstituted phenyl urea (i1) showed baseline activity. However, when substitutions like methyl (CH₃), chloro (Cl), cyano (CN), or methoxy (B1213986) (OCH₃) were placed at the ortho or meta positions, the resulting compounds lost all IDO1 inhibitory activity. nih.gov In contrast, derivatives with substituents at the para-position displayed more potent inhibitory activity than the unsubstituted parent compound. nih.gov

Nature of Substituent: The data suggests that electron-withdrawing groups at the para-position are particularly beneficial for activity. For example, a para-nitro (NO₂) derivative (i24) was found to be 55-fold more potent than a reference compound. nih.gov This enhancement is attributed to the electron-withdrawing group strengthening the hydrogen bond donor capability of the phenyl urea group, which forms key interactions with residues like Ser167 in the enzyme's active site. nih.gov The size of the para-substituent is also a factor; excessively bulky groups can lead to a loss of activity. nih.gov

Table 1: Impact of Phenyl Substitutions on IDO1 Inhibitory Activity Data sourced from a study on phenyl urea derivatives. nih.gov

| Compound | Substitution Position | Substituent | IDO1 IC₅₀ (µM) | Activity Outcome |

|---|---|---|---|---|

| i1 | - | -H (Unsubstituted) | >10 | Baseline Activity |

| i6 | ortho | -CH₃ | >10 | Loss of Activity |

| i7 | meta | -CH₃ | >10 | Loss of Activity |

| i2 | para | -CH₃ | 1.34 | Improved Potency |

| i12 | para | -CN | 0.331 | Significant Potency Improvement |

| i24 | para | -NO₂ | 0.157 | Highest Potency in Series |

The urea functional group possesses restricted rotation due to the delocalization of nitrogen lone-pair electrons into the carbonyl group, which imparts partial double-bond character to the C-N bonds. researchgate.netacs.org This conformational restriction is critical for how the molecule presents its hydrogen-bonding groups to a biological target.

For N,N′-diphenylureas, the trans,trans conformation is generally the most stable and is observed in both solution and solid states. nih.gov This conformation arranges the two N-H groups in a parallel orientation, which is optimal for forming dual hydrogen bonds with target residues, such as the interaction observed between urea derivatives and the hinge region of protein kinases. frontiersin.orgnih.gov The urea carbonyl typically acts as a strong hydrogen bond acceptor. researchgate.net

The conformation, and therefore the ligand-target interaction, is influenced by substitutions:

N-Alkylation: Introducing an alkyl group on one of the urea nitrogens can disrupt the preferred trans,trans conformation. For instance, the sequential methylation of N,N′-diphenylurea can prompt a shift from a trans,trans to a cis,cis conformation. nih.gov This has profound implications for binding, as it changes the spatial orientation of the key interacting groups.

Systematic Structural Modifications and Their Biological Implications.

Building upon the core design principles, systematic structural modifications are employed to optimize the biological activity of lead compounds.

Substituting the hydrogens on the urea nitrogen atoms with alkyl or acyl groups is a common strategy to modulate pharmacological properties.

N-Alkylation: Introducing an alkyl group onto a urea nitrogen can disrupt the planarity of the molecule. nih.gov This disruption can be beneficial, as seen in the case of N-methyl-N-1-naphthyl urea, which showed a 110-fold increase in solubility compared to its non-methylated parent compound due to steric clashes that prevent a planar conformation. nih.gov Computational and experimental studies on N-aryl-N'-alkyl ureas show that the substitution pattern significantly affects the conformational energy landscape, influencing which shape the molecule is most likely to adopt when approaching its target. nih.gov

N-Acylation: The introduction of an acyl group, as in the titular 1-(fluoroacetyl)-3-phenyl-urea, creates an N-acylurea. SAR studies of N-acyl-boroPro derivatives as enzyme inhibitors have shown that the nature of the N-acyl group is critical for potency and selectivity against different enzyme targets. nih.gov The acyl group itself can be varied (e.g., acetyl, benzoyl) to probe for optimal interactions within the binding site. The synthesis of N-acylureas can be achieved by reacting carboxylic acids with carbodiimides. ias.ac.inresearchgate.net

Replacing the phenyl ring of 1-(fluoroacetyl)-3-phenyl-urea with other aromatic or heteroaromatic systems is a powerful strategy to explore new regions of chemical space and improve drug-like properties. ou.edu

Improved Interactions: A different ring system can offer new or enhanced interactions with the target protein. For example, replacing a phenyl ring with a pyridine (B92270) ring introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially forming a new, beneficial interaction in the binding pocket. nih.gov

SAR Studies: In the development of GnRH receptor antagonists, researchers explored variations at the N-1 position of a uracil (B121893) core, which itself is a heteroaromatic urea derivative. They found that an electron-deficient 2,6-disubstituted benzyl (B1604629) group was optimal for receptor binding, demonstrating the high degree of tuning possible by varying the aromatic system. nih.gov Similarly, studies on benzothiazole-containing ureas and thioureas have revealed potent biological activities, underscoring the value of exploring diverse heterocyclic scaffolds. mdpi.com

Stereochemical Considerations and Their Role in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms and molecules, can play a pivotal role in the biological activity of drug candidates. For chiral molecules, enantiomers can exhibit significantly different pharmacological and toxicological profiles due to the stereospecific nature of their interactions with biological macromolecules like proteins and receptors.

While direct stereochemical studies on Urea, 1-(fluoroacetyl)-3-phenyl- are not extensively detailed in the available literature, the broader class of phenylurea derivatives has demonstrated the importance of stereoisomerism in their biological effects. For instance, in the context of complement inhibitors, the spatial arrangement of substituents on chiral centers within 1-phenyl-3-(1-phenylethyl)urea derivatives has been shown to be a critical determinant of their inhibitory potency. nih.gov The introduction of specific stereocenters can lead to more effective binding affinities for their target protein or receptor site. chemcomp.com This is because the binding pockets of biological targets are themselves chiral, creating a diastereomeric interaction with enantiomeric ligands that can result in differing binding energies and, consequently, varied biological responses. chemcomp.com

In related urea-containing compounds, the precise orientation of functional groups dictated by stereochemistry is known to be crucial for establishing key interactions, such as hydrogen bonds and hydrophobic contacts, with the target. The differential activity between enantiomers is often attributed to the ability of one isomer to achieve a more favorable conformation for binding, while the other may experience steric hindrance or be unable to form essential interactions. researchgate.net Therefore, it is highly probable that the stereochemical configuration of any chiral centers within analogs of Urea, 1-(fluoroacetyl)-3-phenyl- would significantly impact their biological activity.

Computational Approaches in SAR Elucidation for Urea, 1-(fluoroacetyl)-3-phenyl- Derivatives

Computational methods have become indispensable tools in modern drug discovery, offering rapid and cost-effective ways to predict and rationalize the SAR of novel compounds. For derivatives of Urea, 1-(fluoroacetyl)-3-phenyl-, various computational approaches can be employed to understand their interactions with biological targets and to guide the design of more potent and selective analogs.

Molecular Docking Studies for Predicting Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in understanding the molecular basis of ligand-target interactions and can provide valuable insights for lead optimization.

For phenylurea derivatives, molecular docking studies have been successfully applied to elucidate their binding modes with various protein targets. These studies consistently highlight the crucial role of the urea moiety in forming hydrogen bonds with the receptor. The nitrogen atoms of the urea group often act as hydrogen bond donors, while the carbonyl oxygen can serve as a hydrogen bond acceptor, anchoring the ligand within the binding site. mdpi.com

For example, in the docking of phenyl-urea based inhibitors into the active site of S. aureus PBP4, the urea moiety was predicted to form strong hydrogen bonds with a glutamic acid residue. unifi.it Similarly, docking studies of phenylurea derivatives as anaplastic lymphoma kinase (ALK) inhibitors showed the urea group forming key hydrogen bonds within the ATP-binding pocket. researchgate.net

The phenyl rings of these derivatives are also critical for binding, typically engaging in non-bonded π-interactions, such as π-π stacking or hydrophobic interactions, within the receptor's binding pocket. mdpi.com The substitution pattern on the phenyl rings can significantly influence binding affinity and selectivity. Docking studies can help to rationalize these observations and predict which substitutions are likely to be beneficial.

While specific molecular docking studies for Urea, 1-(fluoroacetyl)-3-phenyl- are not detailed in the provided information, the general principles derived from studies on analogous compounds would be highly applicable. A hypothetical docking study of this compound would likely show the fluoroacetyl and phenyl groups occupying specific sub-pockets of the target, with their orientation and interactions being key determinants of biological activity.

Table 1: Examples of Molecular Docking Studies on Phenylurea Derivatives This table is generated based on available data for analogous compounds and serves as an illustrative example.

| Target Protein | Phenylurea Derivative Class | Key Interacting Residues (Predicted) | Reference |

|---|---|---|---|

| S. aureus PBP4 | Phenyl-urea based inhibitors | Glu114 | unifi.it |

| Anaplastic Lymphoma Kinase (ALK) | Phenyl urea derivatives | M259, E227, D330 | researchgate.net |

| Human Adenosine A(2A) Receptor | 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl)urea | Not specified | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of untested compounds and to guide the design of new analogs with improved potency.

For phenylurea derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, including antitumor and antimalarial effects. nih.govunifi.it These studies often reveal that physicochemical properties such as lipophilicity (logP), electronic effects of substituents (e.g., Hammett constants), and steric parameters are important predictors of activity. unifi.it For instance, a QSAR analysis of phenylurea substituted 2,4-diamino-pyrimidines as antimalarial agents indicated that lipophilicity is a key driver of improved activity. nih.gov

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with measured biological activity is compiled.

Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates a subset of descriptors with biological activity.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

While a specific QSAR model for Urea, 1-(fluoroacetyl)-3-phenyl- is not available in the provided search results, the principles of QSAR are certainly applicable. A QSAR study on a series of its analogs could identify the optimal electronic and steric properties of the substituents on the phenyl ring and the ideal properties of the acyl group to maximize biological activity.

Table 2: Illustrative QSAR Equation for Benzoyl Urea Derivatives This table presents a QSAR equation for a related class of compounds to demonstrate the concept.

| QSAR Equation | Descriptors | Biological Activity | Reference |

|---|---|---|---|

| Log 1/IC50 = - 0.205 (± 0.068) σ – 0.051 (± 0.022) Es – 1.911 (± 0.020) | σ (electronic parameter), Es (steric parameter) | Cytotoxic Activity | unifi.it |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational tools used in the early stages of drug discovery to identify novel hit compounds from large chemical databases. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific biological target.

For phenylurea derivatives, pharmacophore models have been developed to guide the discovery of new ligands. nih.govunifi.it The process typically involves:

Pharmacophore Model Generation: A set of active compounds is aligned, and their common chemical features are identified to create a pharmacophore model.

Virtual Screening: This pharmacophore model is then used as a 3D query to search large databases of chemical compounds.

Hit Identification: Compounds from the database that match the pharmacophore are identified as potential hits.

Further Evaluation: These hits are then typically subjected to further computational analysis (e.g., molecular docking) and experimental testing to confirm their activity.

For example, pharmacophore-based virtual screening has been used to identify novel agonists for formyl peptide receptors (FPRs) from libraries of phenylurea derivatives. nih.gov This approach has also been applied in the search for new insect growth inhibitors, where a pharmacophore model was used to screen a large database, followed by molecular docking of the prioritized hits. mdpi.com

Although a specific pharmacophore model for Urea, 1-(fluoroacetyl)-3-phenyl- is not described in the search results, this technique could be readily applied to discover new analogs. A pharmacophore model could be built based on the structure of Urea, 1-(fluoroacetyl)-3-phenyl- and other active analogs, and then used to screen for novel compounds with the potential for similar or improved biological activity.

Advanced Research Applications and Future Directions for Urea, 1 Fluoroacetyl 3 Phenyl Research

Lead Compound Optimization and Preclinical Development Strategies for Urea (B33335), 1-(fluoroacetyl)-3-phenyl- Analogs.

The journey from a hit compound to a clinical candidate is paved with meticulous optimization strategies. For analogs of Urea, 1-(fluoroacetyl)-3-phenyl-, researchers are employing a variety of techniques to enhance their therapeutic potential.

Strategies for Enhancing Potency and Selectivity.

Structure-activity relationship (SAR) studies are fundamental to improving the potency and selectivity of lead compounds. For phenylurea derivatives, research has highlighted the critical role of specific structural modifications. For instance, the introduction of a five- or six-carbon alkyl chain at certain positions on the phenyl ring has been shown to significantly improve the inhibitory activity of some 1-phenyl-3-(1-phenylethyl)urea derivatives against complement activation, with one optimized compound demonstrating an IC50 value as low as 13 nM. nih.gov The configuration of chiral centers is also crucial, as demonstrated by the S-configuration of a phenylethyl subunit being essential for effective complement inhibition. nih.gov

In the context of anticancer agents, SAR analyses of N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs revealed that a bromoacetyl group at the N'-end conferred potent activity against a range of human tumor cell lines. nih.gov Furthermore, studies on diarylurea derivatives have shown that the urea moiety's ability to act as both a hydrogen bond donor and acceptor is key to its binding with various enzymes and receptors. mdpi.com The electronic properties of substituents on the phenyl rings also play a significant role; electron-withdrawing groups are often favored for enhanced activity. nih.govnih.gov For example, in the development of FGFR1 inhibitors, para-substitution with electron-withdrawing functionalities on the "head" moiety was found to be important. nih.gov

| Modification Strategy | Impact on Activity | Example Compound Class |

| Introduction of 5- or 6-carbon alkyl chain | Greatly improved inhibitory activity | 1-phenyl-3-(1-phenylethyl)urea derivatives nih.gov |

| S-configuration of chiral center | Critical for effective inhibition | 1-phenyl-3-(1-phenylethyl)urea derivatives nih.gov |

| Bromoacetyl group at N'-end | Potent anticancer activity | N-3-haloacylaminophenyl-N'-(alkyl/aryl) ureas nih.gov |

| Para-substitution with electron-withdrawing groups | Enhanced inhibitory activity | Diarylurea FGFR1 inhibitors nih.gov |

| 4-fluoro substitution | Potency enhancement | Aryl acetamide (B32628) triazolopyridazines nih.gov |

Optimization of Pharmacokinetic and Pharmacodynamic Profiles.

A potent and selective compound is of little therapeutic value if it cannot reach its target in the body in sufficient concentrations and for an adequate duration. Therefore, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles is a critical step. For phenylurea derivatives being developed as IDO1 inhibitors, one lead compound demonstrated a moderate plasma clearance (22.45 mL/min/kg), an acceptable half-life (11.2 h), and high oral bioavailability (87.4%) in mice. nih.gov

In another study, while a diarylurea P2Y1 receptor antagonist showed good binding affinity, its pharmacokinetic profile revealed a moderate half-life (1.43 h) and bioavailability (18%) when administered orally in rats, indicating room for improvement. nih.gov Subsequent analogs were synthesized to enhance properties like aqueous solubility while maintaining antiplatelet activity. nih.gov The introduction of specific moieties, such as a 4-hydroxymethylpiperidine group, has been shown to impart broad-spectrum antiproliferative activity in a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives. nih.gov

| Compound Class | Pharmacokinetic Parameter | Value | Significance |

| Phenylurea IDO1 inhibitor | Plasma Clearance (mice) | 22.45 mL/min/kg | Moderate clearance nih.gov |

| Half-life (mice) | 11.2 h | Acceptable duration of action nih.gov | |

| Oral Bioavailability (mice) | 87.4% | High absorption after oral dosing nih.gov | |

| Diarylurea P2Y1 antagonist | Half-life (rats) | 1.43 h | Moderate duration of action nih.gov |

| Oral Bioavailability (rats) | 18% | Moderate absorption after oral dosing nih.gov |

Metabolic Stability Studies.

The metabolic stability of a drug candidate determines its half-life and potential for drug-drug interactions. In vitro metabolic stability studies using mouse liver microsomes and intestinal S9 fractions are common practice. For two potent anticryptosporidial aryl acetamide triazolopyridazine compounds, these studies revealed robust metabolic stability with comparable intrinsic clearance and half-lives. nih.gov However, the compounds differed in their plasma protein binding profiles, which can influence their distribution and availability. nih.gov The identification of pharmacological chaperones that can increase the protein stability of enzymes like ornithine transcarbamylase (OTC) highlights another avenue for therapeutic intervention, where small molecules can enhance the stability and activity of target proteins. nih.gov

Exploring Novel Therapeutic Areas for Urea, 1-(fluoroacetyl)-3-phenyl- Derivatives.

The versatility of the phenylurea scaffold has led to the exploration of its derivatives in a wide range of therapeutic areas beyond their initial applications.

Development as Antitumor Agents in Preclinical Models.

Phenylurea derivatives have shown significant promise as antitumor agents. For instance, compound 16j, a N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analog, exhibited potent activity against eight human tumor cell lines with IC50 values ranging from 0.38 to 4.07 µM. nih.gov Interestingly, this compound was found to act through a mechanism independent of tubulin interaction, suggesting a novel mode of action. nih.gov Another series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives showed broad-spectrum antiproliferative activity against the NCI-60 human cancer cell line panel. nih.gov Two compounds from this series, 5a and 5d, demonstrated superior potency compared to paclitaxel (B517696) in 21 different cancer cell lines. nih.gov

Furthermore, a phenylurea derivative, compound i12, designed as an IDO1 inhibitor, showed a tumor growth inhibition of 40.5% in a B16F10 subcutaneous xenograft model when administered orally at 15 mg/kg daily. nih.gov A urea derivative, 10f, which inhibits FMS-like tyrosine kinase-3 (FLT3), achieved complete tumor regression in 70% of mice in a MOLM-13 xenograft model, outperforming previously disclosed FLT3 inhibitors. nih.gov

| Compound/Derivative | Cancer Model | Key Finding |

| Compound 16j | 8 human tumor cell lines (e.g., leukemia, breast, colon) | Potent activity with IC50 values of 0.38-4.07 µM nih.gov |

| Compounds 5a and 5d | 21 human cancer cell lines (e.g., renal, melanoma) | Superior potency to paclitaxel nih.gov |

| Compound i12 (IDO1 inhibitor) | B16F10 subcutaneous xenograft (mice) | 40.5% tumor growth inhibition at 15 mg/kg/day nih.gov |

| Compound 10f (FLT3 inhibitor) | MOLM-13 xenograft (mice) | 70% complete tumor regression nih.gov |

Anti-inflammatory and Immunomodulatory Applications.

The urea scaffold is also being investigated for its anti-inflammatory and immunomodulatory properties. Phenylurea derivatives have been identified as modulators of formyl peptide receptor 2 (FPR2), a G protein-coupled receptor involved in inflammation. researchgate.net Some of these derivatives function as FPR2 agonists and are being explored for the treatment of ocular inflammatory diseases, Alzheimer's disease, and arthritis. researchgate.net

In the realm of immunomodulation, indoleamine 2,3-dioxygenase 1 (IDO1) is a key target for cancer immunotherapy. Phenylurea derivatives have been designed as potent IDO1 inhibitors, with IC50 values in the range of 0.1–0.6 μM, aiming to enhance the body's immune response against tumors. nih.gov Additionally, some diarylureas have demonstrated anti-inflammatory effects by inhibiting soluble epoxide hydrolase. nih.gov The discovery of 1-phenyl-3-(1-phenylethyl)urea derivatives as potent complement inhibitors, which can halt the inflammatory cascade at the level of C9 deposition, opens up possibilities for treating complement-mediated diseases. nih.gov

Antimicrobial and Antiviral Strategies

The urea functionality is a key feature in numerous bioactive compounds, and its derivatives are increasingly explored for their therapeutic potential. researchgate.net Compounds containing urea, thiourea (B124793), or guanidine (B92328) moieties exhibit a wide range of biological activities and are actively investigated for the development of new antimicrobial, antibacterial, and antiviral agents. researchgate.net

Research into urea derivatives has demonstrated their potential as antimicrobial agents. For instance, a series of novel urea derivatives were synthesized and shown to exhibit promising growth inhibition against Acinetobacter baumannii, with one adamantyl urea adduct demonstrating outstanding activity. nih.gov Molecular docking studies suggested the binding interaction mechanisms of these active compounds. nih.gov Similarly, other studies have identified diarylurea compounds with potent anti-MRSA (methicillin-resistant Staphylococcus aureus) activity, capable of killing persisters and eliminating established biofilms. nih.gov The mechanism of action for some of these compounds involves interference with menaquinone biosynthesis and dysregulation of protein secretion. nih.gov

In the realm of antibacterial research, derivatives of phenylurea have been investigated as potential inhibitors of key bacterial enzymes. For example, certain urea derivatives have been identified as potent inhibitors of Escherichia coli FabH, an enzyme crucial for fatty acid biosynthesis. nih.gov This makes it an attractive target for developing new antibacterial drugs. nih.gov Other research has focused on phenyl-urea-based small molecules that target penicillin-binding protein 4 (PBP4) in Staphylococcus aureus, which is implicated in osteomyelitis and β-lactam antibiotic resistance. nih.gov

The antiviral potential of phenylurea derivatives is also an active area of investigation. Some studies have focused on their ability to inhibit viral replication. For example, a nitrocatechol compound structurally related to catechol derivatives was found to inhibit two viral ribonucleases: HIV-1 RNase H and SARS-CoV-2 nsp14 3′-to-5′ exoribonuclease (ExoN). researchgate.net This suggests that such compounds could be leads for designing new antiviral drugs targeting viral ribonucleases. researchgate.net

Table 1: Examples of Antimicrobial and Antiviral Activity of Urea Derivatives

| Compound/Derivative Class | Target Organism/Virus | Mechanism of Action/Key Finding |

|---|---|---|

| Adamantyl urea adduct | Acinetobacter baumannii | Demonstrated 94.5% growth inhibition. nih.gov |

| Diarylurea PQ401 | Methicillin-resistant Staphylococcus aureus (MRSA) | Kills both growing and non-growing antibiotic-tolerant MRSA by disrupting the lipid bilayer. nih.gov |

| 1-(5-bromo-2-hydroxybenzyl)-1-(4-fluorophenyl)-3-phenylurea | Escherichia coli | Potent inhibitor of E. coli FabH. nih.gov |

| Nitrocatechol compound (1c) | HIV-1, SARS-CoV-2 | Inhibits HIV-1 RNase H and SARS-CoV-2 nsp14 ExoN. researchgate.net |

Potential in Addressing Metabolic Disorders

Urea derivatives are being explored for their potential in managing metabolic disorders, particularly type 2 diabetes (T2DM). A key strategy in T2DM management is the control of blood glucose levels, often by inhibiting enzymes like α-glucosidase, which is involved in carbohydrate metabolism. nih.gov

Research has focused on synthesizing novel urea derivatives and evaluating their anti-diabetic potential. For instance, a study on Schiff bases of 1,3-diphenyl urea demonstrated their in vitro anti-diabetic capability by inhibiting α-glucosidase. nih.gov Molecular docking studies of these compounds indicated that specific amino acid residues, such as Glu277 and Asn350, are important for their stabilization in the active site of the enzyme. nih.gov The addition of certain chemical groups, like a COCH3 group in one of the synthesized compounds (3k), was found to enhance its anti-diabetic potency. nih.gov

Another approach involves the design of dual-target ligands. A series of novel phenyl-urea derivatives were designed to simultaneously activate both glucokinase (GK) and peroxisome proliferator-activated receptor γ (PPARγ). researchgate.net GK plays a crucial role in glucose homeostasis, while PPARγ is a key regulator of glucose and lipid metabolism. researchgate.net Several of the synthesized compounds showed a potent ability to activate both targets, and molecular docking simulations were used to predict their binding modes. researchgate.net

Table 2: Research on Urea Derivatives for Metabolic Disorders

| Compound/Derivative Class | Target | Key Finding |

|---|---|---|

| Schiff bases of 1,3-diphenyl urea | α-glucosidase | In vitro inhibition of α-glucosidase, suggesting anti-diabetic potential. nih.gov |

| Phenyl-urea derivatives | Glucokinase (GK) and Peroxisome proliferator-activated receptor γ (PPARγ) | Simultaneous activation of both GK and PPARγ, indicating potential as multi-target hypoglycemic agents. researchgate.net |

Research into Neurodegenerative and Neurological Conditions

The potential therapeutic application of urea derivatives extends to neurodegenerative conditions like Parkinson's disease. Parkinson's disease is characterized by the loss of dopaminergic neurons in the substantia nigra. nih.gov A key experimental model for studying this disease involves the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which selectively damages the nigrostriatal dopaminergic system. nih.gov The toxicity of MPTP is believed to involve its conversion to the 1-methyl-4-phenylpyridinium ion (MPP+), which then acts as an inhibitor of mitochondrial energy metabolism. nih.gov

Research in this area often focuses on developing multifunctional agents that can address the various pathological features of neurodegenerative diseases, such as protein aggregation, mitochondrial dysfunction, iron dyshomeostasis, and oxidative stress. nih.gov While direct research on "Urea, 1-(fluoroacetyl)-3-phenyl-" in neurodegenerative diseases is not extensively documented in the provided results, the broader class of urea derivatives is of interest in medicinal chemistry for developing novel therapeutics. researchgate.netsciencepublishinggroup.com The ability of the urea group to form hydrogen bonds with target proteins makes it a valuable moiety in drug design. researchgate.net

Chemical Biology and Probe Development Utilizing Urea, 1-(fluoroacetyl)-3-phenyl- Scaffolds

The unique structural features of 1-(fluoroacetyl)-3-phenyl-urea make it an attractive scaffold for the development of chemical probes, which are essential tools in chemical biology for elucidating the functions of biomolecules.

Use as Chemical Probes for Target Identification and Validation

Identifying the molecular targets of bioactive compounds is a crucial step in drug discovery and understanding biological pathways. frontiersin.org Chemical probes, which are modified versions of bioactive molecules, are instrumental in this process. rsc.org Label-free technologies offer an alternative approach, but functionalized chemical probes remain a powerful strategy. rsc.org

Phenyl-urea based small molecules have been identified as targeting specific proteins. For example, a high-throughput screen revealed that a phenyl-urea compound targets penicillin-binding protein 4 (PBP4) in S. aureus. nih.gov Subsequent structure-activity relationship (SAR) studies, guided by in silico docking and modeling, led to the synthesis of analogs with enhanced binding to PBP4. nih.gov

The development of chemical probes often involves incorporating a reporter tag, such as a fluorescent dye or an affinity tag, onto the bioactive scaffold. This allows for the detection and isolation of the target protein. While specific examples of 1-(fluoroacetyl)-3-phenyl-urea being used as a chemical probe are not detailed in the search results, the general principles of probe development are well-established.

Applications in Proteomics and Interactomics Research

Chemical proteomics and interactomics aim to identify the proteins that interact with a small molecule on a proteome-wide scale. This can provide valuable insights into the compound's mechanism of action and potential off-target effects.

Chemical proteomic studies have been used to investigate the targets of diarylurea compounds. For example, for a diarylurea with anti-MRSA activity, chemical proteomics did not identify a known kinase as the target but instead pointed towards interference with menaquinone biosynthesis and dysregulation of protein secretion as putative mechanisms. nih.gov This highlights the power of proteomics in uncovering novel biological targets.

Emerging Methodologies and Interdisciplinary Research in Urea Chemistry

The field of urea chemistry is continuously evolving, with new synthetic methodologies and interdisciplinary approaches driving innovation.

Recent advancements in synthetic chemistry have focused on developing safer and more efficient methods for preparing ureas, moving away from traditional reagents that may have safety concerns. researchgate.net Continuous-flow synthesis is one such emerging methodology. A continuous-flow system consisting of two sequential microreactors has been developed for the synthesis of nonsymmetrically substituted ureas, achieving short reaction times under mild conditions. researchgate.net In-line FT-IR analysis allows for real-time monitoring and optimization of the reaction, including the formation of the isocyanate intermediate. researchgate.net

Interdisciplinary research is also playing a crucial role in advancing urea chemistry. The integration of computational methods, such as quantum-mechanical studies, allows for the discovery and characterization of new urea derivatives. sciencepublishinggroup.com These theoretical investigations can predict the structural, charge, and energy properties of novel compounds and how they interact with other molecules, such as water. sciencepublishinggroup.com

Furthermore, the principles of green chemistry are being applied to urea synthesis. Research is underway to develop sustainable methods for producing "green urea" using green ammonia (B1221849) and captured carbon dioxide, which could have significant environmental benefits. rsc.org

Application of High-Throughput Screening in Compound Discovery

High-Throughput Screening (HTS) is a pivotal technology in modern drug discovery, enabling the rapid and automated testing of vast numbers of chemical compounds against specific biological targets. bmglabtech.comwikipedia.org This process allows researchers to quickly identify "hits"—compounds that modulate the activity of a target in a desired manner. bmglabtech.com For a compound like Urea, 1-(fluoroacetyl)-3-phenyl-, whose specific biological functions may not be fully characterized, HTS offers a powerful tool for uncovering its potential therapeutic applications.

The HTS process is a multi-step, automated endeavor designed for efficiency and scalability. bmglabtech.comwikipedia.org It begins with the preparation of samples, typically in high-density microtiter plates (e.g., 384 or 1536 wells), which serve as the platform for the biochemical or cell-based assays. wikipedia.org An HTS campaign to investigate Urea, 1-(fluoroacetyl)-3-phenyl- would involve screening it against a large library of biological targets, such as enzymes or receptors, to identify any significant interactions. For instance, a study on urea transporter (UT-A) inhibitors successfully utilized an HTS assay to screen over 90,000 compounds, demonstrating the power of this approach for urea-related molecules. nih.gov In such a screen, the assay is optimized for automation, with robotic systems handling liquid dispensing, plate transport, and incubation. wikipedia.org Sensitive detectors then measure the assay signal—such as fluorescence or absorbance—to quantify the compound's effect. wikipedia.org

The primary output of an HTS campaign is a large dataset that requires careful analysis to identify promising lead compounds. bmglabtech.com The results from screening Urea, 1-(fluoroacetyl)-3-phenyl- would provide a foundational understanding of its biological activity, paving the way for further optimization and development. bmglabtech.com

Table 1: Illustrative High-Throughput Screening (HTS) Workflow for Urea, 1-(fluoroacetyl)-3-phenyl-

| Step | Description | Key Considerations |

| 1. Assay Development | A robust and sensitive biological assay is developed and optimized for an automated HTS format. This could be a biochemical assay (e.g., enzyme inhibition) or a cell-based assay (e.g., receptor binding). | The assay must be reproducible, have a good signal-to-noise ratio, and be miniaturized for use in microplates. nih.gov |

| 2. Compound Management | Urea, 1-(fluoroacetyl)-3-phenyl- is prepared and formatted in microplates, typically dissolved in a solvent like DMSO. | Accurate concentration and handling are crucial to avoid false positives or negatives. wikipedia.org |

| 3. Automated Screening | Robotic systems perform the assay, adding the compound to the biological target and measuring the response. wikipedia.org | Automation ensures high speed and consistency, allowing for the screening of thousands of compounds per day. wikipedia.org |

| 4. Data Analysis | Raw data from the plate reader is processed and analyzed to identify "hits." Statistical methods are used to assess the significance of the findings. | Quality control checks, such as the Z'-factor, are essential to validate the reliability of the screen. nih.gov |

| 5. Hit Confirmation | Putative hits are re-tested to confirm their activity and rule out false positives. Dose-response studies are often conducted to determine potency. | Confirmation is a critical step before committing resources to further investigation. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is transforming the landscape of drug discovery from a process of trial-and-error to a more predictive and data-driven science. researchgate.netcam.ac.uk These computational tools can analyze vast and complex datasets to identify patterns and make predictions, thereby accelerating the design and optimization of new drug candidates. nih.govnih.gov For a specific molecule like Urea, 1-(fluoroacetyl)-3-phenyl-, AI and ML offer powerful avenues for exploring its therapeutic potential and guiding the synthesis of more potent and selective analogs.

Furthermore, AI and ML are instrumental in de novo drug design, where algorithms generate novel molecular structures with desired properties. nih.gov Starting with the core scaffold of Urea, 1-(fluoroacetyl)-3-phenyl-, generative AI models could propose new derivatives that are predicted to have enhanced activity against a specific biological target. This approach can vastly expand the chemical space available for exploration and increase the efficiency of lead optimization. researchgate.net Researchers have successfully used ML models trained on large spectroscopic datasets to predict chemical reactivity, surmounting the limitations of low data availability for specific reaction types. cam.ac.uk This allows for the precise modification of complex molecules, which is essential for fine-tuning the properties of a potential drug. cam.ac.uk The integration of AI with HTS data can also create a powerful feedback loop, where experimental results are used to refine and improve the predictive accuracy of the computational models. nih.gov

Table 2: Applications of AI and Machine Learning in the Rational Drug Design of Urea, 1-(fluoroacetyl)-3-phenyl- Derivatives

| AI/ML Application | Description | Potential Impact on Research |

| Predictive Modeling | ML models are trained on existing data to predict the properties of new compounds. This includes bioactivity, selectivity, and ADMET profiles. nih.gov | Allows for the rapid virtual screening of potential derivatives of Urea, 1-(fluoroacetyl)-3-phenyl-, prioritizing those with the highest likelihood of success. |

| De Novo Design | Generative AI algorithms design novel molecules from scratch that are optimized for specific criteria, such as binding to a particular protein target. researchgate.netnih.gov | Can lead to the discovery of entirely new chemical entities based on the phenylurea scaffold with improved therapeutic properties. |

| Structure-Based Drug Design | AI can analyze the 3D structure of a biological target to design molecules that fit perfectly into its binding site, enhancing potency and selectivity. nih.gov | Enables the rational design of derivatives of Urea, 1-(fluoroacetyl)-3-phenyl- with high affinity for a chosen target, minimizing off-target effects. |

| Reaction Prediction | ML models can predict the outcomes of chemical reactions, helping chemists to devise efficient synthetic routes for novel compounds. cam.ac.uk | Accelerates the synthesis of promising new derivatives identified through computational design, facilitating their experimental validation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.